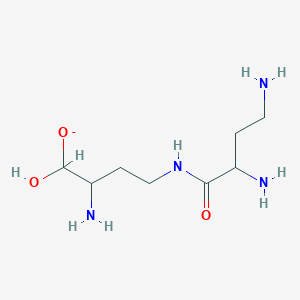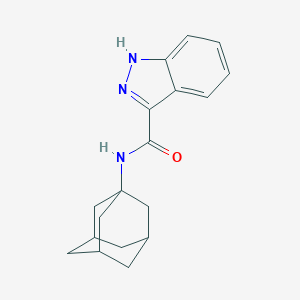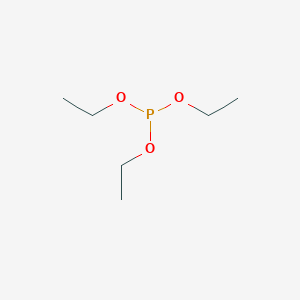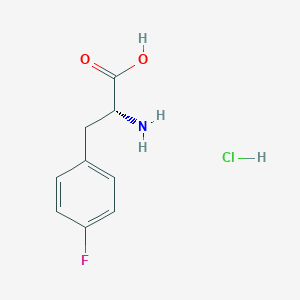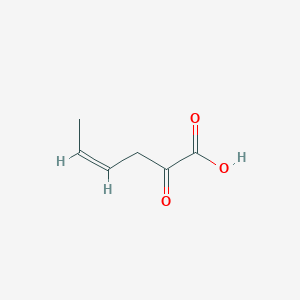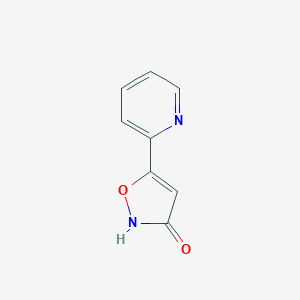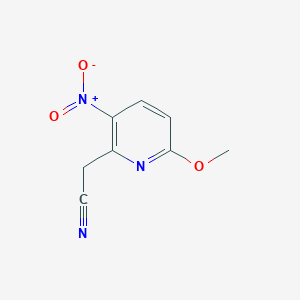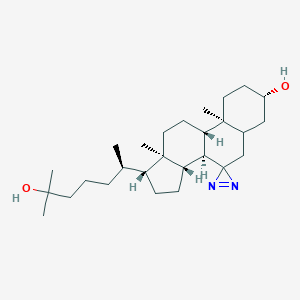
7,7'-Azocholestane-25-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. The compound is a derivative of cholesterol and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of ‘7,7’-Azocholestane-25-diol’ involves the inhibition of the enzyme 7-dehydrocholesterol reductase. The compound binds to the active site of the enzyme, preventing the conversion of 7-dehydrocholesterol to cholesterol. This inhibition leads to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases.
Biochemical And Physiological Effects
The biochemical and physiological effects of ‘7,7’-Azocholestane-25-diol’ have been studied extensively. The compound has been found to affect cholesterol metabolism, as discussed earlier. Additionally, the compound has been found to have anti-inflammatory and anti-tumor effects. These effects have been attributed to the inhibition of the enzyme 7-dehydrocholesterol reductase.
Advantages And Limitations For Lab Experiments
The advantages of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its ability to inhibit the enzyme 7-dehydrocholesterol reductase, which can lead to the accumulation of 7-dehydrocholesterol. This accumulation can be used to study various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease. However, the limitations of using ‘7,7’-Azocholestane-25-diol’ in lab experiments include its potential toxicity and the difficulty in synthesizing the compound.
Future Directions
There are several future directions for the use of ‘7,7’-Azocholestane-25-diol’ in scientific research. One such direction is the study of its anti-inflammatory and anti-tumor effects. Additionally, the compound can be used to study the role of 7-dehydrocholesterol in various diseases. Further research can also be conducted to optimize the synthesis method of ‘7,7’-Azocholestane-25-diol’ to improve its yield and reduce its toxicity.
Conclusion
In conclusion, ‘7,7’-Azocholestane-25-diol’ is a synthetic compound that has potential applications in scientific research. The compound has been synthesized using various methods and has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases. The compound has also been found to have anti-inflammatory and anti-tumor effects. While there are advantages to using ‘7,7’-Azocholestane-25-diol’ in lab experiments, there are also limitations such as its potential toxicity and difficulty in synthesizing the compound. Future research can be conducted to optimize the synthesis method and study the compound’s potential applications further.
Synthesis Methods
The synthesis of ‘7,7’-Azocholestane-25-diol’ has been achieved using various methods. One such method involves the oxidation of 7-dehydrocholesterol using selenium dioxide as the oxidizing agent. Another method involves the reaction of 7-dehydrocholesterol with iodine and silver oxide. Both methods have been successful in synthesizing ‘7,7’-Azocholestane-25-diol’ with high yields.
Scientific Research Applications
‘7,7’-Azocholestane-25-diol’ has been used in various scientific research applications. One such application is in the study of cholesterol metabolism. The compound has been found to inhibit the activity of the enzyme 7-dehydrocholesterol reductase, which is involved in the conversion of 7-dehydrocholesterol to cholesterol. This inhibition has led to the accumulation of 7-dehydrocholesterol, which has been linked to various diseases such as Smith-Lemli-Opitz syndrome and Niemann-Pick disease.
properties
CAS RN |
114115-27-4 |
|---|---|
Product Name |
7,7'-Azocholestane-25-diol |
Molecular Formula |
C27H46N2O2 |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
(3S,8R,9S,10S,13R,14S,17R)-17-[(2R)-6-hydroxy-6-methylheptan-2-yl]-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-3-ol |
InChI |
InChI=1S/C27H46N2O2/c1-17(7-6-12-24(2,3)31)20-8-9-21-23-22(11-14-26(20,21)5)25(4)13-10-19(30)15-18(25)16-27(23)28-29-27/h17-23,30-31H,6-16H2,1-5H3/t17-,18?,19+,20-,21+,22+,23+,25+,26-/m1/s1 |
InChI Key |
BZEZIWPLZKOHDZ-GAUYASFCSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C4(CC5[C@@]3(CC[C@@H](C5)O)C)N=N4)C |
SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCC3C2C4(CC5C3(CCC(C5)O)C)N=N4)C |
synonyms |
7,7'-azocholestane-25-diol 7,7'-azocholestane-3 beta-25-diol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



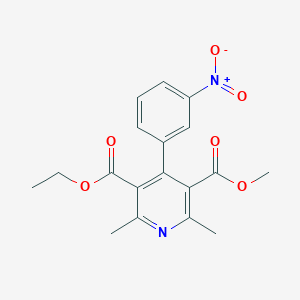


![Bicyclo[2.2.0]hexane, 1-bromo-(9CI)](/img/structure/B45524.png)

